molecular formula C9H19NO B13182865 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL

Cat. No.: B13182865
M. Wt: 157.25 g/mol
InChI Key: SOKOTEJXYOACDI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is a chemical compound that features a cyclopentane ring substituted with an aminoethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide to introduce the ethyl group. This is followed by the reductive amination of the resulting ethylcyclopentanone with ethylenediamine to introduce the aminoethyl group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL involves its interaction with specific molecular targets. The aminoethyl group allows the compound to act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is a chiral amino alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both an amine and an alcohol functional group, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C9H17N1O1C_9H_{17}N_1O_1 with a molecular weight of approximately 157.24 g/mol. The presence of a cyclopentane ring contributes to its structural uniqueness, which may influence its biological interactions.

Property Details
Molecular FormulaC9H17NO
Molecular Weight157.24 g/mol
Functional GroupsAmine, Alcohol
StructureCyclopentane derivative

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amino group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to target proteins.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.
  • Enzyme Inhibition : It has been postulated that the compound could inhibit certain enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies suggest that derivatives of amino alcohols can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown enhanced apoptosis induction in tumor models compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. AChE inhibitors are known to enhance cholinergic neurotransmission, which is beneficial in cognitive impairment scenarios .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Properties :
    • A study demonstrated that a structurally similar amino alcohol exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that modifications to the cyclopentane structure could enhance therapeutic efficacy .
  • Neuroprotective Research :
    • Research indicated that compounds with similar functionalities showed promise in inhibiting AChE and butyrylcholinesterase (BuChE), leading to improved cognitive function in animal models .
  • Synthesis and Biological Evaluation :
    • A recent synthesis report highlighted the preparation of optically pure amino-alcohols, including derivatives like this compound, noting their potential as inhibitors of key enzymes involved in neurodegeneration .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-3-ethylcyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-8-3-4-9(11,7-8)5-6-10/h8,11H,2-7,10H2,1H3

InChI Key

SOKOTEJXYOACDI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CCN)O

Origin of Product

United States

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